REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C(#N)C.[CH3:12][S:13][CH2:14]Cl>C(N(CC)CC)C>[C:1]([O:8][CH2:12][S:13][CH3:14])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for an additional 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
round-bottomed flask fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
ADDITION
|
Details
|
To the stirred mixture is added, at 20°-30° C.
|
Type
|
ADDITION
|
Details
|
Then is added, at 20°-24° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 5°-0° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed successively with a 10% solution of sodium bicarbonate and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |